molecular formula C9H15NO2S B15207644 Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate

Katalognummer: B15207644
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: QGCIVMAJWIKYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is a chemical compound that features a pyrrolidine ring, a thioxo group, and a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate typically involves the reaction of pyrrolidine with a suitable thioxobutanoate precursor. One common method involves the nucleophilic substitution of a halogenated butanoate ester with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thioxo group may also play a role in the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but with a benzoate ester instead of a thioxobutanoate.

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functionality.

    Prolinol derivatives: Compounds with a pyrrolidine ring and hydroxyl group.

Uniqueness

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is unique due to the presence of both a thioxo group and a pyrrolidine ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO2S

Molekulargewicht

201.29 g/mol

IUPAC-Name

methyl 4-pyrrolidin-1-yl-4-sulfanylidenebutanoate

InChI

InChI=1S/C9H15NO2S/c1-12-9(11)5-4-8(13)10-6-2-3-7-10/h2-7H2,1H3

InChI-Schlüssel

QGCIVMAJWIKYMS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC(=S)N1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.